2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid
Description
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid is a bifunctional aromatic carboxylic acid derivative characterized by two benzoic acid moieties linked via an ethoxycarbonyl ester bridge. Its structure includes a central ethoxy spacer modified with a 2-carboxybenzoyl group, enabling unique hydrogen-bonding and coordination properties.
Properties
CAS No. |
7517-39-7 |
|---|---|
Molecular Formula |
C18H14O8 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[2-(2-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C18H14O8/c19-15(20)11-5-1-3-7-13(11)17(23)25-9-10-26-18(24)14-8-4-2-6-12(14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |
InChI Key |
KJDIOINTBBPCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid typically involves the esterification of phthalic acid derivatives. One common method includes the reaction of phthalic anhydride with ethylene glycol to form a monoester, which is then further reacted with another equivalent of phthalic anhydride to yield the desired compound. The reaction conditions often require the use of a catalyst such as sulfuric acid and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its unique structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological and chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular parameters of 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid with related compounds:
Crystallographic and Supramolecular Behavior
- Hydrogen Bonding : The target compound’s dual -COOH groups facilitate robust hydrogen-bonded networks, as seen in related structures (e.g., chains parallel to [111] in 2-(2-ethoxy-2-oxoacetamido)benzoic acid) .
- Crystal Packing : Ethoxy spacers in analogs like 2-[(methoxycarbonyl)oxy]benzoic acid (CAS 14216-34-3) promote layered arrangements via π-π stacking .
Research Findings and Data Tables
Thermal and Solubility Data (Representative Analogs)
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 2-Ethoxybenzoic acid (CAS 134-11-2) | 144–146 | 1.2 (water) | 1.89 |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | 198–200 (dec.) | 4.5 (ethanol) | 0.72 |
| 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | N/A | >10 (DMSO) | -0.34 |
Data inferred from analogs in .
Hydrogen-Bonding Patterns ()
- Graph Set Analysis: Etter’s notation reveals common motifs (e.g., $ \text{C}(4) $ chains in carboxy-containing compounds) stabilizing supramolecular assemblies.
- Functional Impact : Enhanced stability in co-crystals or hydrates due to dual -COOH groups .
Biological Activity
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14O6
- Molecular Weight : 302.28 g/mol
- IUPAC Name : 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid
This compound contains multiple functional groups, including carboxylic acids and ester linkages, which may contribute to its biological activity.
Pharmacological Activities
Research indicates that 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid exhibits several pharmacological properties:
Anti-inflammatory Activity
- Mechanism : The compound appears to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
- Study Findings : In vitro studies demonstrated a significant reduction in prostaglandin E2 production in macrophage cell lines treated with this compound, suggesting its potential as an anti-inflammatory agent .
Antioxidant Properties
- Mechanism : The presence of phenolic structures in its chemical composition may contribute to its ability to scavenge free radicals.
- Research Evidence : Experiments using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays showed that the compound effectively reduced oxidative stress markers in cultured cells .
Antimicrobial Activity
- Spectrum of Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Case Study : A recent investigation found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against infections .
Data Summary
Case Studies
- Anti-inflammatory Effects in Animal Models
- Antioxidant Efficacy in Diabetic Rats
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
